BenchChemオンラインストアへようこそ!

Sildenafil Citrate

PDE5 inhibition Enzyme kinetics Pharmacology

Sildenafil citrate is the reference PDE5 inhibitor with unmatched potency (IC50 1.6 nM) and exceptional selectivity (1000-fold over PDE11A4), ensuring minimal off-target effects in your assays. Its extensive polymorphic landscape (>42 forms) offers unique formulation flexibility, while real-world data confirm superior GI tolerability (5.3% reflux vs. 8.0% for tadalafil). Choose sildenafil citrate for reproducible pharmacology and reliable API manufacturing.

Molecular Formula C28H38N6O11S
Molecular Weight 666.7 g/mol
CAS No. 171599-83-0
Cat. No. B000866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSildenafil Citrate
CAS171599-83-0
SynonymsNA
Molecular FormulaC28H38N6O11S
Molecular Weight666.7 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyDEIYFTQMQPDXOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Sildenafil Citrate (CAS 171599-83-0) Procurement Guide: First-in-Class PDE5 Inhibitor for Research and Pharmaceutical Manufacturing


Sildenafil citrate (CAS 171599-83-0) is the citrate salt of sildenafil, a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). It was the first PDE5 inhibitor approved for the treatment of erectile dysfunction (ED) in 1998 and is also indicated for pulmonary arterial hypertension (PAH). The compound is an off-white to white crystalline solid with a molecular weight of 666.7 Da . Its mechanism of action involves the potentiation of the nitric oxide (NO)/cGMP pathway, leading to smooth muscle relaxation and increased blood flow. As the reference standard for the PDE5 inhibitor class, sildenafil citrate is an essential tool in pharmacological research and a cornerstone active pharmaceutical ingredient (API) in generic pharmaceutical manufacturing [1].

Why PDE5 Inhibitors Are Not Interchangeable: A Scientific Justification for Sildenafil Citrate Procurement


While sildenafil, tadalafil, vardenafil, and avanafil all inhibit the PDE5 enzyme, their distinct molecular structures confer significant differences in potency, enzyme selectivity, pharmacokinetics, and adverse event profiles [1]. These differences are not merely academic; they directly translate to varying clinical outcomes, safety considerations, and patient preferences. For researchers, the use of an inappropriate PDE5 inhibitor can confound experimental results due to off-target effects on other phosphodiesterases, such as PDE6 and PDE11 [2]. For pharmaceutical manufacturers, each API has unique physicochemical properties (e.g., solubility, polymorphism) that demand specific formulation strategies and analytical methods, precluding simple substitution. The following evidence quantifies the critical differentiators that establish sildenafil citrate as a distinct and non-substitutable entity within its therapeutic class.

Quantitative Differentiation: A Comparative Evidence Guide for Sildenafil Citrate


Superior PDE5 Inhibitory Potency Compared to Tadalafil and Avanafil

Sildenafil demonstrates significantly greater potency at inhibiting PDE5 compared to the alternatives tadalafil and avanafil. This is a key differentiator for applications requiring maximal target engagement [1]. In a head-to-head comparison of mean IC50 values for PDE5 inhibition, sildenafil exhibited an IC50 of 1.6 nM, which is 2.5-fold more potent than tadalafil (4.0 nM) and 3.25-fold more potent than avanafil (5.2 nM) [2].

PDE5 inhibition Enzyme kinetics Pharmacology

Differentiated Selectivity Profile: High Selectivity for PDE5 Over PDE11A4

Sildenafil's selectivity for PDE5 over PDE11A4 is a critical differentiator from tadalafil. PDE11A4 is expressed in the testis and other tissues, and its inhibition has unknown long-term consequences [1]. Sildenafil exhibits a 1000-fold selectivity for PDE5A1 over PDE11A4. In contrast, tadalafil has only a 40-fold selectivity for PDE5 over the same isoenzyme, making sildenafil 25 times more selective [2].

PDE selectivity Off-target effects Safety pharmacology

Unique Solid-State Landscape: Polymorphic Diversity Enables Formulation Innovation

Sildenafil possesses an exceptionally rich solid-state landscape, with over 42 distinct solid forms reported, including polymorphs, hydrates, solvates, salts, and cocrystals [1]. This is a stark contrast to other PDE5 inhibitors, which typically have fewer reported solid forms. This polymorphic diversity is a critical asset for formulators, offering multiple pathways to optimize physicochemical properties such as solubility, stability, and bioavailability [2]. For instance, the commercial form is a 1:1 citrate salt, but the existence of a 1:0.5 hemi-citrate hydrated form provides alternative intellectual property and formulation opportunities [3].

Polymorphism Solid-state chemistry Pharmaceutical formulation

Real-World Safety Differentiation: Lower Incidence of Reflux Compared to Tadalafil

In a large-scale real-world study of over 130,000 patients, sildenafil demonstrated a significantly lower incidence of reflux as an adverse event compared to tadalafil [1]. Specifically, 5.3% of patients taking sildenafil reported reflux, compared to 8.0% of patients taking tadalafil. This represents a statistically significant difference with an effect size (Cohen's d) of -0.027 (95% CI: -0.035 to -0.019) [2]. This finding is a key differentiator for patient selection and tolerability.

Adverse events Real-world evidence Clinical safety

Superior Clinical Efficacy on Sexual Performance Outcomes vs. Tadalafil

In a head-to-head comparison of patient-reported outcomes, medium (50 mg) and high (100 mg) doses of sildenafil provided significantly greater improvements in patient satisfaction and sexual performance compared to similar doses of tadalafil (10 and 20 mg) [1]. Sildenafil improved patient satisfaction by a mean change of 2.534 ± 1.3 vs. 2.235 ± 1.4 for tadalafil. For sexual performance, sildenafil improved erection hardness (2.245 ± 1.2 vs. 2.105 ± 1.3) and erection maintenance (2.264 ± 1.2 vs. 2.120 ± 1.3) to a greater degree [2].

Efficacy Patient-reported outcomes Erectile dysfunction

USP Monograph-Defined Purity Standards for Reliable Research and Manufacturing

The United States Pharmacopeia (USP) monograph for sildenafil citrate establishes a clear, legally recognized standard for the API, specifying an assay range of 98.0% to 102.0% on an anhydrous and solvent-free basis [1]. This provides a definitive, quantitative benchmark for purity that is essential for both research reproducibility and pharmaceutical manufacturing quality control. The monograph also defines specific tests for impurities, such as a limit test for imidazole, ensuring a consistent and well-characterized material [2]. While other PDE5 inhibitors have their own monographs, the specific limits and tests are unique to each compound, making them non-interchangeable from a regulatory and quality perspective.

Analytical chemistry Quality control Pharmacopeial standards

Optimal Use Cases for Sildenafil Citrate Based on Quantitative Differentiation


PDE5-Specific Pharmacological Research Requiring High Potency

Sildenafil citrate is the preferred choice for in vitro studies of PDE5 inhibition where maximal target engagement is desired. Its superior potency (IC50 of 1.6 nM) compared to tadalafil (4.0 nM) and avanafil (5.2 nM) [1] allows researchers to use lower concentrations, minimizing potential off-target effects and conserving valuable compound. This is particularly relevant in enzyme kinetics assays, cell-based models of smooth muscle relaxation, and studies exploring the nitric oxide/cGMP signaling pathway.

Long-Term Safety Studies Focused on PDE11A4-Mediated Effects

For investigations into the long-term consequences of PDE5 inhibition, sildenafil citrate offers a cleaner pharmacological profile. Its 1000-fold selectivity for PDE5 over PDE11A4, which is 25-fold greater than that of tadalafil [2], makes it a superior tool for isolating PDE5-dependent effects from those potentially mediated by PDE11A4. This is especially critical for studies involving testicular function, spermatogenesis, or other tissues where PDE11A4 is expressed.

Pharmaceutical Development of Novel Solid Dosage Forms

Sildenafil citrate's extensive solid-state landscape (>42 reported forms) [3] provides a unique advantage for pharmaceutical formulators. This polymorphic diversity allows for the selection of a specific crystalline form with optimal properties for a given formulation challenge, such as improving aqueous solubility or enhancing physical stability. The existence of patented forms, like the hemi-citrate hydrate [4], also opens avenues for creating differentiated generic products with potential intellectual property protection.

Clinical Trial Design for Patient Populations with Upper GI Sensitivity

For clinical studies in populations where gastrointestinal tolerability is a primary concern, sildenafil citrate presents a differentiated safety profile. Real-world evidence demonstrates a significantly lower incidence of reflux compared to tadalafil (5.3% vs. 8.0%) [5]. This makes sildenafil the rational choice for trials focusing on patient adherence or for studies where minimizing reflux-related adverse events is a key secondary endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sildenafil Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.